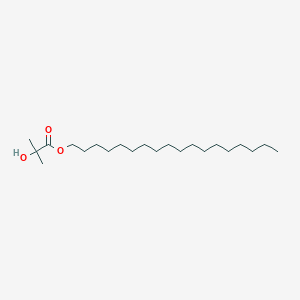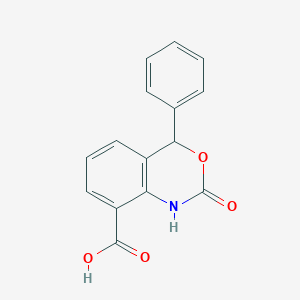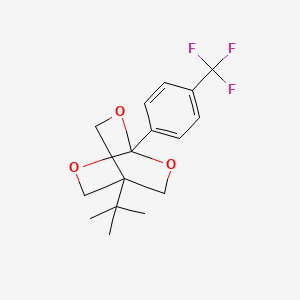
Octadecyl 2-hydroxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 2-hydroxy-2-methylpropanoate is an ester compound with the molecular formula C22H44O3. It is derived from the esterification of octadecanol (stearyl alcohol) and 2-hydroxy-2-methylpropanoic acid (also known as dimethylolpropionic acid). This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and low reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-hydroxy-2-methylpropanoate typically involves the esterification reaction between octadecanol and 2-hydroxy-2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Octadecyl 2-hydroxy-2-methylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and 2-hydroxy-2-methylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Octadecanol and 2-hydroxy-2-methylpropanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Aplicaciones Científicas De Investigación
Octadecyl 2-hydroxy-2-methylpropanoate has several applications in scientific research and industry:
Chemistry: Used as a hydrophobic agent in the synthesis of polymers and coatings.
Biology: Employed in the formulation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of octadecyl 2-hydroxy-2-methylpropanoate is primarily based on its hydrophobic nature. In biological systems, it can interact with lipid membranes, enhancing the permeability and stability of liposomal formulations. In industrial applications, its hydrophobic properties make it an effective lubricant and surfactant, reducing friction and improving the stability of emulsions.
Comparación Con Compuestos Similares
Octadecyl 2-methylpropanoate: Similar structure but lacks the hydroxyl group, making it less hydrophilic.
Stearyl alcohol: The alcohol precursor used in the synthesis of octadecyl 2-hydroxy-2-methylpropanoate.
Dimethylolpropionic acid: The acid precursor used in the synthesis.
Uniqueness: this compound is unique due to the presence of both hydrophobic and hydrophilic groups, making it versatile in various applications. Its stability and low reactivity further enhance its utility in industrial and scientific research settings.
Propiedades
Número CAS |
102885-91-6 |
|---|---|
Fórmula molecular |
C22H44O3 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
octadecyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21(23)22(2,3)24/h24H,4-20H2,1-3H3 |
Clave InChI |
AFAZBKOULBTINF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)

![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)


![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)



![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
